molecular formula C12H14ClNO2 B2612167 1-[(2-Chlorophenyl)methoxy]-3,3-dimethylazetidin-2-one CAS No. 112960-61-9

1-[(2-Chlorophenyl)methoxy]-3,3-dimethylazetidin-2-one

Cat. No.: B2612167
CAS No.: 112960-61-9
M. Wt: 239.7
InChI Key: ZNTBTPJHUYEBPT-UHFFFAOYSA-N
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Description

1-[(2-Chlorophenyl)methoxy]-3,3-dimethylazetidin-2-one is a chemical compound of interest in synthetic and medicinal chemistry research. It features a 3,3-dimethylazetidin-2-one (a beta-lactam) scaffold substituted with a (2-chlorophenyl)methoxy group. This structure is closely related to other researched azetidinone derivatives, such as 1-(2-Chloropyridin-3-yl)-3,3-dimethylazetidin-2-one (CAS# 339100-95-7) . The presence of the azetidinone ring, a four-membered cyclic amide, makes this class of compounds a valuable building block for the synthesis of novel molecules with potential biological activity . The specific (2-chlorophenyl)methoxy moiety may contribute to the compound's properties by influencing its binding affinity and selectivity, as chlorine atoms and aromatic systems are common in pharmacologically active compounds . Researchers can utilize this compound as a key intermediate in developing new chemical entities. Its potential research applications may include serving as a precursor for the synthesis of more complex molecules aimed at modulating biological targets, similar to how other azetidinone derivatives are explored . The compound is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-[(2-chlorophenyl)methoxy]-3,3-dimethylazetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2/c1-12(2)8-14(11(12)15)16-7-9-5-3-4-6-10(9)13/h3-6H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNTBTPJHUYEBPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1=O)OCC2=CC=CC=C2Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112960-61-9
Record name 1-[(2-chlorophenyl)methoxy]-3,3-dimethylazetidin-2-one
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Preparation Methods

The synthesis of 1-[(2-Chlorophenyl)methoxy]-3,3-dimethylazetidin-2-one involves several steps. The synthetic route typically starts with the preparation of the azetidinone ring, followed by the introduction of the 2-chlorophenyl group and the methoxy substituent. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to increase yield and purity .

Chemical Reactions Analysis

1-[(2-Chlorophenyl)methoxy]-3,3-dimethylazetidin-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions

Scientific Research Applications

1-[(2-Chlorophenyl)methoxy]-3,3-dimethylazetidin-2-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and mechanisms of action.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-[(2-Chlorophenyl)methoxy]-3,3-dimethylazetidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position of chlorine on the phenyl ring and the nature of substituents on the azetidinone core significantly affect physicochemical and biological properties:

Compound Name Substituents Key Properties/Activity Synthesis Yield (If Reported) References
1-[(2-Chlorophenyl)methoxy]-3,3-dimethylazetidin-2-one 2-Chlorophenylmethoxy, 3,3-dimethyl Not explicitly reported; inferred stability from analogs N/A
1-(4-Methoxyphenyl)-3,3-dimethylazetidin-2-one 4-Methoxyphenyl, 3,3-dimethyl Potent inhibitor; selective activity 78% (for aldehyde derivative)
1-{4-[1-(2,4-Difluorophenyl)-1H-pyrazol-5-yl]phenyl}-3,3-dimethylazetidin-2-one Difluorophenyl-pyrazole, 3,3-dimethyl Pharmacological potential (exact activity unspecified) N/A
[(4-Chlorophenyl)methoxy]carbonyl (4CZ) 4-Chlorophenylmethoxy Used in peptide synthesis N/A
  • Chlorine Position : The 2-chlorophenyl group (ortho) in the target compound may confer greater steric hindrance and altered electronic effects compared to para-substituted analogs like 4CZ .
  • Methoxy vs.

Physical and Spectroscopic Properties

  • NMR Data : Methyl groups in 3,3-dimethylazetidin-2-one derivatives resonate at δ ~1.1–1.5 ppm (¹H NMR), as seen in 1-(4-methoxyphenyl)-3,3-dimethylazetidin-2-one derivatives . The 2-chlorophenylmethoxy group would likely show aromatic protons near δ 7.2–7.5 ppm, similar to Methylclonazepam’s 2-chlorophenyl signals .

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed for synthesizing 1-[(2-Chlorophenyl)methoxy]-3,3-dimethylazetidin-2-one?

  • Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, tert-butyldimethylsilyl (TBS) protection of hydroxyl groups can stabilize intermediates, as demonstrated in the synthesis of a structurally similar azetidin-2-one derivative. Key steps include:

  • Step 1 : Reacting a chlorophenylmethyl ether precursor with a pre-functionalized azetidinone core under basic conditions.
  • Step 2 : Optimizing regioselectivity by adjusting solvents (e.g., THF or DCM) and acid-binding agents (e.g., DIPEA), which influence reaction efficiency and yield .
  • Characterization : Post-synthesis, ¹³C NMR (e.g., δ 170.4 for carbonyl groups) and HR-MS validate structural integrity .

Q. How is X-ray crystallography utilized to confirm the structure of azetidin-2-one derivatives?

  • Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example:

  • Data Collection : High-resolution data (e.g., R factor = 0.047) are collected at 296 K using Mo-Kα radiation .
  • Refinement : Programs like SHELXL refine torsional parameters and validate bond lengths (mean C–C = 0.003 Å). Discrepancies in electron density maps are resolved iteratively .
  • Visualization : ORTEP-3 generates thermal ellipsoid diagrams to highlight molecular geometry and steric effects .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Answer :

  • NMR : ¹H and ¹³C NMR identify substituents (e.g., δ 2.3–5.3 ppm for methyl/methoxy groups; δ 128–138 ppm for aromatic carbons) .
  • HR-MS : Confirms molecular weight (e.g., observed m/z 510.280 vs. calculated 510.283) .
  • IR : Carbonyl stretches (~1750 cm⁻¹) confirm the azetidinone ring .

Advanced Research Questions

Q. How can regioselectivity challenges in azetidin-2-one functionalization be mitigated?

  • Answer : Regioselectivity is influenced by steric and electronic factors:

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at less hindered sites .
  • Catalysts : Palladium or copper catalysts enable selective cross-coupling at the azetidinone nitrogen .
  • Case Study : Adjusting reaction temperature (-35°C to RT) and stoichiometry (1.1 equiv. DIPEA) improved yields from 31% to 92% in related syntheses .

Q. How to resolve contradictions between computational docking results and experimental bioactivity data?

  • Answer :

  • Validation : Use Molecular Operating Environment (MOE) to simulate ligand-receptor interactions, then cross-validate with in vitro assays (e.g., MIC tests for antimicrobial activity).
  • Example : A derivative showed strong computational binding to fungal CYP51 but weak experimental activity. Further MD simulations revealed solvation effects critical for in vivo efficacy .

Q. What strategies optimize reaction conditions for high-yield synthesis?

  • Answer :

  • DoE Approach : Vary temperature, catalyst loading, and solvent polarity systematically. For instance, THF at 60°C with 10 mol% CuI gave 85% yield in a related azetidinone synthesis .
  • Purification : Flash chromatography (silica gel, hexane/EtOAc gradient) removes byproducts, confirmed via TLC .

Q. How to address crystallographic refinement challenges in compounds with high torsional strain?

  • Answer :

  • Restraints : Apply SHELXL distance/angle restraints for strained bonds (e.g., azetidinone ring C–N–C angles).
  • Twinned Data : Use twin refinement (HKLF5) for non-merohedral twinning, as seen in a 3-nitrophenyl-substituted analog .

Q. What are best practices for evaluating biological activity of azetidin-2-one derivatives?

  • Answer :

  • In Vitro Assays :
  • Antibacterial : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Antifungal : Disk diffusion assays with C. albicans .
  • Dose-Response : IC₅₀ values derived from sigmoidal curve fitting (GraphPad Prism) .

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